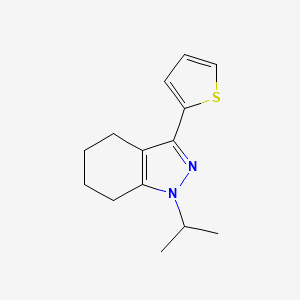
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an indazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of an indazole and a thiophene ring. This structure may confer unique properties, such as specific binding affinities or reactivity, that are not present in similar compounds.
Properties
Molecular Formula |
C14H18N2S |
|---|---|
Molecular Weight |
246.37 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H18N2S/c1-10(2)16-12-7-4-3-6-11(12)14(15-16)13-8-5-9-17-13/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI Key |
HGGPTCNCWSZDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
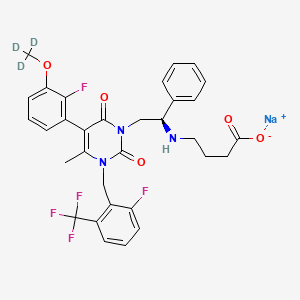
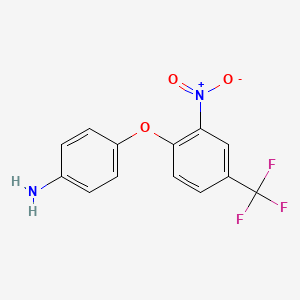
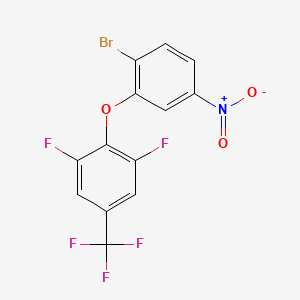
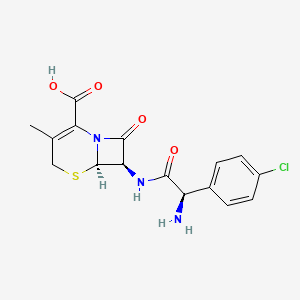

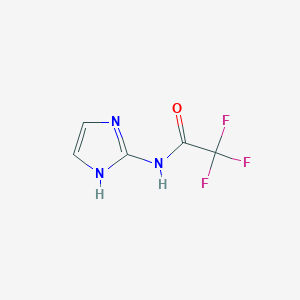

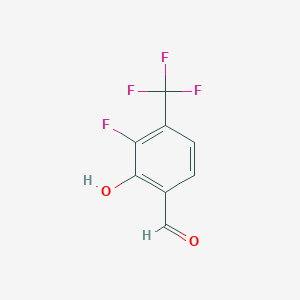
![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
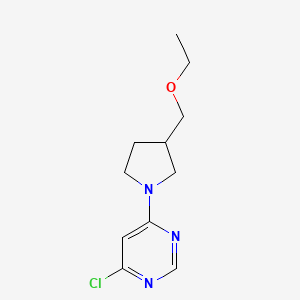
![1-isopropyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13427154.png)
